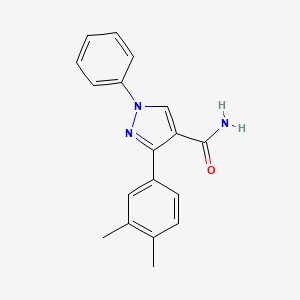
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea, also known as EPTU, is a synthetic compound that has been extensively studied for its various biological activities. EPTU is a thiourea derivative that has been synthesized and used in scientific research for its potential applications in the field of medicine.
Applications De Recherche Scientifique
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, as it has been found to reduce inflammation. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have antimicrobial activity against various bacteria and fungi.
Mécanisme D'action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it has been suggested that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea may inhibit the activity of various enzymes, such as proteases and kinases, which are involved in cell growth and proliferation. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been found to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications have been well-established. However, there are also some limitations to using N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea. One direction is to further elucidate its mechanism of action, which can provide insights into its potential applications in the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea, which can provide information on its efficacy and safety in vivo. Additionally, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea can be modified to improve its potency and selectivity, which can enhance its potential as a therapeutic agent.
Méthodes De Synthèse
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is synthesized by reacting 1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride with 2-phenylethylamine and thiourea in the presence of a base. The resulting N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea is then purified by recrystallization. The synthesis method of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea has been well-established and has been used by many researchers to obtain pure N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-phenylethyl)thiourea for their experiments.
Propriétés
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-4-20-13(3)15(12(2)19-20)18-16(21)17-11-10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKOXWMYJZBQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-phenylethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)

![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)




![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)